molecular formula C14H16N2O2 B7593921 5-(cyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one

5-(cyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Cat. No. B7593921
M. Wt: 244.29 g/mol
InChI Key: RPARFGBIZVXURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(cyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one, also known as cyclobutane-containing benzodiazepine (CBBD), is a novel class of benzodiazepines that has gained attention in the scientific community due to its potential therapeutic applications. CBBD has been found to exhibit anxiolytic, sedative, and anticonvulsant properties, making it a promising candidate for the treatment of anxiety disorders, insomnia, and epilepsy.

Mechanism of Action

CBBD acts on the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. CBBD enhances the binding of GABA to the receptor, leading to an increase in the inhibitory effects of GABA. This results in a decrease in neuronal excitability, leading to the anxiolytic, sedative, and anticonvulsant effects of CBBD.
Biochemical and Physiological Effects:
CBBD has been found to exhibit anxiolytic, sedative, and anticonvulsant effects. These effects are mediated through the GABA receptor, which is the primary inhibitory neurotransmitter in the central nervous system. CBBD enhances the binding of GABA to the receptor, leading to an increase in the inhibitory effects of GABA. This results in a decrease in neuronal excitability, leading to the anxiolytic, sedative, and anticonvulsant effects of CBBD.

Advantages and Limitations for Lab Experiments

One advantage of CBBD is its ability to selectively bind to the GABA receptor, leading to fewer side effects compared to other benzodiazepines. Additionally, CBBD has been found to exhibit anxiolytic, sedative, and anticonvulsant effects at lower doses compared to other benzodiazepines. However, one limitation of CBBD is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on CBBD. One area of research could focus on the development of novel CBBD analogs that exhibit improved solubility and bioavailability. Additionally, further studies could investigate the potential therapeutic applications of CBBD for the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, studies could investigate the potential use of CBBD in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of CBBD involves the reaction between cyclobutanecarboxylic acid and o-phenylenediamine. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is a white crystalline powder that is purified using chromatography techniques.

Scientific Research Applications

CBBD has been extensively studied for its potential therapeutic applications. In vitro and in vivo studies have shown that CBBD exhibits anxiolytic and sedative effects, making it a promising candidate for the treatment of anxiety disorders and insomnia. Additionally, CBBD has been found to exhibit anticonvulsant properties, making it a potential treatment for epilepsy.

properties

IUPAC Name

5-(cyclobutanecarbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-13-8-9-16(14(18)10-4-3-5-10)12-7-2-1-6-11(12)15-13/h1-2,6-7,10H,3-5,8-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPARFGBIZVXURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.